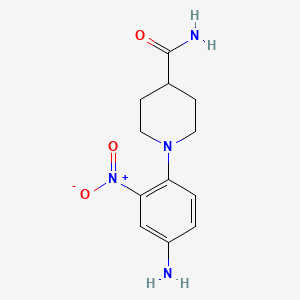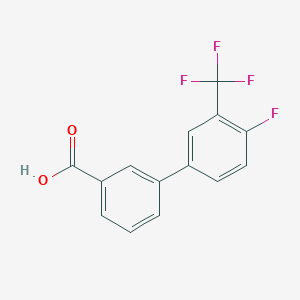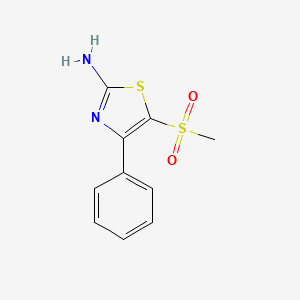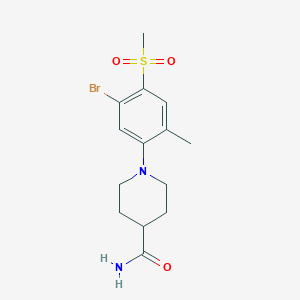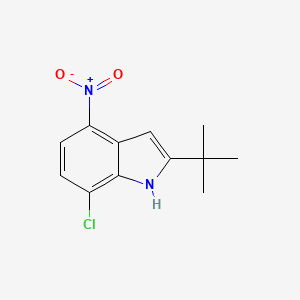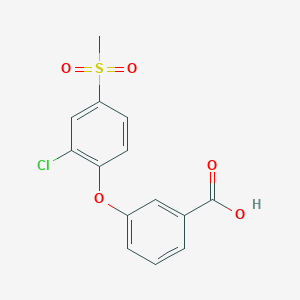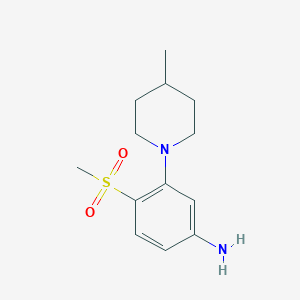
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonyl compounds is detailed in the provided papers. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene is achieved through a [2,3] sigmatropic rearrangement, starting from a reaction of an alcohol with methylsulfinyl chloride . Another paper describes the synthesis of various sulfonated aniline derivatives, including reactions with sulfuric acid and amidosulfuric acid, as well as reductions of nitro groups to amino groups . These methods could potentially be adapted for the synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline by incorporating the appropriate aniline and sulfonyl precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These techniques provide information about the arrangement of atoms, functional groups, and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions of sulfonyl compounds vary depending on the reactants and conditions. For example, vinylallenyl sulfone undergoes electrophile-induced cyclization reactions, leading to the formation of various products including halogenated dienes and heterocyclic thiophenes and selenophenes . Similarly, the reactivity of the sulfonyl group in anilines can be explored to synthesize different derivatives, as demonstrated by the sulfonation and subsequent reactions described in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds can be predicted using theoretical calculations, such as those performed using density functional theory (DFT). These calculations can provide insights into the electrophilic and nucleophilic nature of the molecules, as well as their global and local chemical activity descriptors. Non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability are among the properties that can be examined .
科学的研究の応用
Medicinal Chemistry
- Summary of the Application : Piperidine derivatives, including “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
- Methods of Application : The boronic acid moiety in “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline” can participate in covalent bonding with proteins containing cis-diols. This property has been exploited in the development of small molecule inhibitors for various enzymes.
- Results or Outcomes : The specific functionalities present in “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline”, particularly the 4-methylpiperidinyl group, could potentially target enzymes involved in specific biological processes. Further research is needed to determine the efficacy of this compound for specific targets.
Organic Synthesis
- Summary of the Application : Boronic acids, including “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline”, are valuable building blocks in organic synthesis.
- Methods of Application : In Suzuki-Miyaura coupling reactions, the carbon-boron bond of the boronic acid reacts with a carbon-halide bond (often a bromide or iodide) to form a new carbon-carbon bond. “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline” could potentially be used as a building block in the synthesis of more complex organic molecules.
- Results or Outcomes : The synthesis of more complex organic molecules, particularly those containing an aromatic ring with a sulfone group and a 4-methylpiperidinyl substituent, could be achieved using “3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline” as a building block.
Pharmacological Applications
- Summary of the Application : Piperidine derivatives have shown a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
- Methods of Application : The specific methods of application would depend on the exact biological activity being targeted. For example, in anticancer applications, the compound could be administered to patients in the form of a drug .
- Results or Outcomes : The outcomes would also depend on the specific application. For instance, in anticancer applications, the desired outcome would be the inhibition of cancer cell growth .
Synthesis of Biologically Active Piperidines
- Summary of the Application : Piperidine derivatives are important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Methods of Application : Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Phosphodiesterase-3 Inhibitor
- Summary of the Application : Piperidine derivatives have been used in the synthesis of phosphodiesterase-3 inhibitors . These inhibitors have potential therapeutic applications in the treatment of congestive heart failure .
- Methods of Application : The specific methods of application would depend on the exact biological activity being targeted. For example, in the treatment of congestive heart failure, the compound could be administered to patients in the form of a drug .
- Results or Outcomes : The outcomes would also depend on the specific application. For instance, in the treatment of congestive heart failure, the desired outcome would be the improvement of heart function .
Synthesis of N-Methyl Imines
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGFTBUMXAXVCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

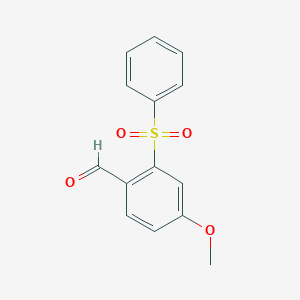
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B1328651.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)
![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)
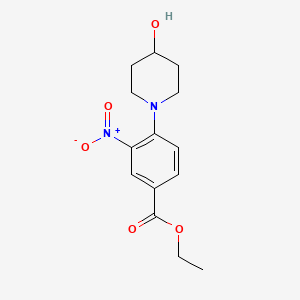
![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
